7-bromo-4-(3-methoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

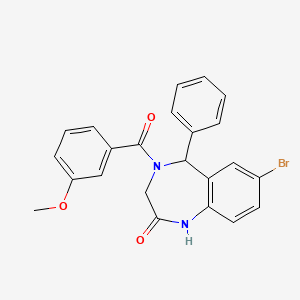

7-Bromo-4-(3-methoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

- Substituents: A bromine atom at position 7, a phenyl group at position 5, and a 3-methoxybenzoyl group at position 2.

- Pharmacological Relevance: Benzodiazepines are historically associated with central nervous system (CNS) modulation, though the specific activity of this compound remains underexplored in the provided evidence.

Properties

IUPAC Name |

7-bromo-4-(3-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O3/c1-29-18-9-5-8-16(12-18)23(28)26-14-21(27)25-20-11-10-17(24)13-19(20)22(26)15-6-3-2-4-7-15/h2-13,22H,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTWRGIOBWNOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3-methoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methoxybenzoyl chloride with 2-amino-5-bromobenzophenone under basic conditions to form the intermediate product. This intermediate is then cyclized using a suitable catalyst to yield the final benzodiazepine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3-methoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-bromo-4-(3-methoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and sleep disorders.

Industry: The compound may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-methoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural Variations

Physicochemical Properties

- The 2-chlorobenzoyl analog () has a logD of 4.995 and water solubility logSw of -5.06, indicating high lipophilicity . The target compound’s 3-methoxy group may enhance solubility slightly compared to halogenated benzoyl derivatives.

Pharmacological and Functional Implications

- Sedative Activity : Oxazolam () is a mild sedative, suggesting that the benzodiazepine core is pharmacologically active. The target compound’s bromine and 3-methoxybenzoyl groups may alter binding affinity or metabolic stability compared to chloro or nitro derivatives .

- Screening Applications : The 2-chlorobenzoyl analog () is included in anti-cancer and antiviral screening libraries, highlighting benzodiazepines’ versatility in drug discovery .

Biological Activity

7-bromo-4-(3-methoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Its unique structure, characterized by a bromine atom at the 7th position and a methoxybenzoyl group at the 4th position, suggests potential biological activities that warrant investigation.

The compound has a complex bicyclic structure that includes a fused benzene and diazepine ring. The molecular formula is , with a molecular weight of approximately 366.21 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆BrN₂O₃ |

| Molecular Weight | 366.21 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with GABA_A receptors in the central nervous system (CNS), similar to other benzodiazepines, which typically enhance the inhibitory effects of GABA neurotransmission. This modulation can lead to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects .

Biological Activity

Research indicates that compounds within the benzodiazepine class exhibit various biological activities:

- Anxiolytic Effects : Initial studies suggest that this compound may reduce anxiety levels in animal models.

- Sedative Properties : Similar to other benzodiazepines, it may induce sedation and relaxation.

- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity.

Case Studies

Several studies have explored the biological effects of related benzodiazepine compounds:

- Study on Anxiolytic Properties : In a controlled study using rodents, a related benzodiazepine demonstrated significant reductions in anxiety-like behavior when administered at specific dosages.

- Sedative Effects Assessment : Another study evaluated the sedative effects of benzodiazepine derivatives through sleep latency tests in mice, showing promising results for compounds with similar structures.

Pharmacological Applications

The potential applications of this compound include:

- Anxiety Disorders : As an anxiolytic agent.

- Sleep Disorders : Potential use as a sedative.

- Seizure Management : Investigating its anticonvulsant properties could lead to therapeutic applications in epilepsy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.